molecular formula C5H8N4O2 B1322833 4-(1H-tetrazol-1-yl)butanoic acid CAS No. 92614-90-9

4-(1H-tetrazol-1-yl)butanoic acid

Cat. No. B1322833
CAS RN: 92614-90-9
M. Wt: 156.14 g/mol
InChI Key: OFKHGGBURKUCOM-UHFFFAOYSA-N
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Description

4-(1H-tetrazol-1-yl)butanoic acid , also known by its chemical formula C<sub>5</sub>H<sub>8</sub>N<sub>4</sub>O<sub>2</sub> , is a compound with intriguing properties. It contains a tetrazole ring, which imparts unique reactivity and biological activity.



Synthesis Analysis

The synthesis of this compound involves the reaction of butanoic acid (a four-carbon carboxylic acid) with sodium azide (NaN<sub>3</sub>) under suitable conditions. The azide group (-N<sub>3</sub>) in sodium azide replaces one of the hydrogen atoms in the butanoic acid, resulting in the formation of the tetrazole ring.



Molecular Structure Analysis

The molecular structure of 4-(1H-tetrazol-1-yl)butanoic acid consists of a butanoic acid moiety (a straight-chain alkyl group with a carboxylic acid functional group) attached to a tetrazole ring. The tetrazole ring comprises four nitrogen atoms and one carbon atom, arranged in a five-membered ring.



Chemical Reactions Analysis


  • Hydrolysis : Under acidic or basic conditions, the ester linkage in 4-(1H-tetrazol-1-yl)butanoic acid can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol.

  • Metal Complex Formation : The tetrazole nitrogen atoms can coordinate with metal ions, forming stable complexes.

  • Bioconjugation : The tetrazole ring can react with primary amines to form amide bonds, making it useful for bioconjugation and drug development.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 150°C .

  • Solubility : Soluble in polar solvents like water and dimethyl sulfoxide (DMSO).

  • Stability : Stable under ambient conditions.


Scientific Research Applications

Tetrazoles as Carboxylic Acid Isosteres

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses . They have not been found in nature; with rare exceptions, these compounds do not exhibit appreciable biological activity, but they are at the same time resistant to biological degradation .
  • Methods of Application : The tetrazole motif has been used in various drug pharmacophores as a suitable replacement of carboxylic acid moiety and different methods have been used for the synthesis of tetrazoles using different reaction conditions .
  • Results or Outcomes : This property makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .

Tetrazoles in Antifungal Drugs

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : Tetrazoles have been used in the development of antifungal drugs . Two structurally similar compounds, oteseconazole and quilseconazole, are currently in the stage of clinical trials .
  • Methods of Application : These drugs work by inhibiting the fungal enzyme cytochrome P450 . They have a high degree of selectivity for this enzyme, which is believed to have a positive effect on their toxicity in comparison with known fungicidal preparations of the azole class .
  • Results or Outcomes : The development of these drugs represents a notable advance in medicinal chemistry .

Tetrazoles in Oligonucleotide Synthesis

  • Scientific Field : Biochemistry .
  • Application Summary : 1H-Tetrazole and 5-(benzylsulfanyl)-1H-tetrazole (BTT) are widely employed in oligonucleotide synthesis as acidic activators of the coupling process .
  • Methods of Application : The specific methods of application in oligonucleotide synthesis are not detailed in the source .
  • Results or Outcomes : The use of tetrazoles in oligonucleotide synthesis has been found to be effective, but the specific results or outcomes are not detailed in the source .

Tetrazoles as Carboxylic Acid Bioisosteres

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : Tetrazole, a bioisostere of the carboxylic acid group, can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance the bioavailability, and have lesser negative effects .
  • Methods of Application : The specific methods of application in this context are not detailed in the source .
  • Results or Outcomes : The use of tetrazoles as carboxylic acid bioisosteres has been found to be beneficial in terms of boosting lipophilicity and enhancing bioavailability .

Tetrazoles as Negative Allosteric Modulator of GLP-1R

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : Tetrazoles have been used in the development of drugs that act as negative allosteric modulators of the glucagon-like peptide-1 receptor (GLP-1R) . An example of such a compound is NNC0640 .
  • Methods of Application : The specific methods of application in this context are not detailed in the source .
  • Results or Outcomes : The use of tetrazoles in this context has been found to be effective, but the specific results or outcomes are not detailed in the source .

Tetrazoles as EP4 Receptor Agonists

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : Tetrazoles have been used in the development of drugs that act as EP4 receptor agonists . An example of such a compound is KAG-308 .
  • Methods of Application : The specific methods of application in this context are not detailed in the source .
  • Results or Outcomes : The use of tetrazoles in this context has been found to be effective, but the specific results or outcomes are not detailed in the source .

Safety And Hazards


  • Toxicity : While tetrazoles are generally considered safe, caution should be exercised due to potential toxicity.

  • Handling : Use appropriate protective equipment (gloves, goggles) when handling this compound.


Future Directions


  • Biological Studies : Investigate its biological activity, potential as a drug candidate, or role in disease pathways.

  • Synthetic Modifications : Explore derivatization strategies to enhance its properties.

  • Applications : Assess its utility in materials science, catalysis, or medicinal chemistry.


properties

IUPAC Name

4-(tetrazol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c10-5(11)2-1-3-9-4-6-7-8-9/h4H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKHGGBURKUCOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=NN1CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629448
Record name 4-(1H-Tetrazol-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-tetrazol-1-yl)butanoic acid

CAS RN

92614-90-9
Record name 4-(1H-Tetrazol-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6.65 g of 4-(tetrazol-1-yl)-butyric acid ethyl ester are stirred in 42.7 ml of acetic acid, 8.1 ml of concentrated HCl and 17.2 ml of water for 3 hours at 100°. After cooling, the reaction mixture is concentrated three times each with toluene and ether under reduced pressure in a rotary evaporator. After drying under a high vacuum, the title compound is obtained.
Name
4-(tetrazol-1-yl)-butyric acid ethyl ester
Quantity
6.65 g
Type
reactant
Reaction Step One
Quantity
42.7 mL
Type
solvent
Reaction Step One
Name
Quantity
8.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
17.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
НС Ковалев, ДА Бакулин, ЛА Саблина… - Волгоградский …, 2021 - cyberleninka.ru
3-пара-толилзамещенная ГАМК (толибут) оказывает нейропротекторное, обезболивающее, миорелаксирующее, противотревожное и противосудорожное действие и …
Number of citations: 6 cyberleninka.ru

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